molecular formula C13H14N2O2 B8652870 2-(Benzyloxy)-6-methoxypyridin-3-amine

2-(Benzyloxy)-6-methoxypyridin-3-amine

Cat. No.: B8652870
M. Wt: 230.26 g/mol
InChI Key: GDQJLMXHKWXLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-6-methoxypyridin-3-amine is a substituted pyridine derivative featuring a benzyloxy group at position 2 and a methoxy group at position 6 of the pyridine ring. Its synthesis typically involves multi-step reactions, including benzyl protection/deprotection and coupling with arylboronic acids under inert conditions .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-methoxy-2-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C13H14N2O2/c1-16-12-8-7-11(14)13(15-12)17-9-10-5-3-2-4-6-10/h2-8H,9,14H2,1H3

InChI Key

GDQJLMXHKWXLLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The key differentiating factor among pyridin-3-amine derivatives lies in substituent positions and functional groups. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name Substituent at Position 2 Substituent at Position 6 Additional Features
2-(Benzyloxy)-6-methoxypyridin-3-amine Benzyloxy (OCH₂C₆H₅) Methoxy (OCH₃) Primary amine at position 3
6-Methoxy-5-methylpyridin-3-amine None Methoxy (OCH₃) Methyl at position 5
2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine Methoxy (OCH₃) Methyl (CH₃) Bipyridinyl scaffold
6-(Benzyloxy)-2-methylpyridin-3-amine Methyl (CH₃) Benzyloxy (OCH₂C₆H₅) Benzyloxy at position 6
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy (OCH₃) None Bipyridinyl linkage (positions 3 and 2)

Key Observations :

  • Steric Effects : Compounds with bipyridinyl scaffolds (e.g., 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine) exhibit higher steric hindrance, which may reduce binding affinity to certain targets .

Pharmacological and Physicochemical Properties

Key Findings :

  • Solubility : Methoxy groups improve aqueous solubility (e.g., 6-Methoxy-5-methylpyridin-3-amine: 2.0 mg/mL in water) compared to benzyloxy derivatives .
  • Biological Relevance : 2-(Benzyloxy)-6-methoxypyridin-3-amine derivatives show promise in treating mechanical allodynia, likely due to modulation of ion channels or neurotransmitter systems .

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